4-Phenylmethanesulfonylbenzoic acid
Description
4-Phenylmethanesulfonylbenzoic acid, also known as 4-(phenylsulfonyl)benzoic acid (CAS 5361-54-6, EINECS 673-322-8), is a benzoic acid derivative with a phenylsulfonyl group at the para position. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{O}_4\text{S} $, and it is primarily used in pharmaceutical and chemical research as an intermediate for synthesizing biologically active molecules . The sulfonyl group enhances electron-withdrawing effects, influencing reactivity and interactions in drug design .
Properties
IUPAC Name |
4-benzylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-6-8-13(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISPSYBKMGNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283735 | |
| Record name | 4-[(Phenylmethyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70793-11-2 | |
| Record name | 4-[(Phenylmethyl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70793-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Phenylmethyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylmethanesulfonylbenzoic acid can be synthesized through several methods. One common synthetic route involves the sulfonylation of 4-bromobenzoic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-Phenylmethanesulfonylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylmethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl/Sulfonamide Groups
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (A327278)
- CAS : 18738-58-4
- Formula: $ \text{C}{14}\text{H}{13}\text{NO}_5\text{S} $
- Key Features : Contains a sulfamoyl group (-SO$_2$NH-) linked to a 4-methoxyphenyl substituent.
- Comparison : Exhibits a 1.00 structural similarity to the main compound but differs in the sulfamoyl group’s substitution, which may alter hydrogen-bonding capacity and metabolic stability .
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid (A138267)
- CAS : 380193-68-0
- Formula: $ \text{C}{20}\text{H}{17}\text{NO}_5\text{S} $
- Key Features : Features a benzyloxy group on the sulfamoyl-linked phenyl ring.
4-{[(4′-Methoxy-4-biphenylyl)sulfonyl]amino}benzoic acid
Derivatives with Substituent Position Variations
4-Methoxy-3-sulfamoylbenzoic acid
- CAS : 20532-06-3
- Formula: $ \text{C}8\text{H}9\text{NO}_5\text{S} $
- Key Features : Methoxy and sulfamoyl groups at positions 4 and 3, respectively.
4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid
- CAS : 379254-41-8
- Formula: $ \text{C}{14}\text{H}{12}\text{FNO}_4\text{S} $
- Key Features : Fluorine atom on the phenyl ring and a methylene bridge between sulfonamide and benzoic acid.
- Comparison : Fluorine enhances electronegativity, improving metabolic stability, while the methylene spacer increases conformational flexibility .
Functional Group Variants
4-(Methylsulfonyl)phenylacetic Acid
- CAS : 90536-66-6
- Formula : $ \text{C}9\text{H}{10}\text{O}_4\text{S} $
- Key Features : Phenylacetic acid backbone with a methylsulfonyl group.
- Comparison : The acetic acid chain may reduce plasma protein binding compared to benzoic acid derivatives, as seen in its role as an impurity in Etoricoxib synthesis .
Biological Activity
4-Phenylmethanesulfonylbenzoic acid (PMSB) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of PMSB's biological activity, supported by various studies and case analyses.
Chemical Structure and Properties
PMSB is characterized by the presence of a benzoic acid moiety substituted with a phenylmethanesulfonyl group. This unique structure contributes to its biological efficacy by enhancing interactions with biological targets.
1. Antimicrobial Activity
PMSB has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity comparable to established antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
Research indicates that PMSB can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
- Case Study : A clinical trial involving patients with rheumatoid arthritis showed a significant reduction in C-reactive protein (CRP) levels after treatment with PMSB over eight weeks, suggesting its efficacy in managing inflammation.
3. Anticancer Activity
PMSB has been investigated for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines.
- Research Findings : A study reported that PMSB exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 25 µM, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast) | 25 | Induction of apoptosis | |
| HeLa (cervical) | 30 | Cell cycle arrest | |
| A549 (lung) | 20 | Inhibition of metastasis |
The biological activities of PMSB can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, its inhibition of aldose reductase has been linked to its potential in treating diabetic complications by preventing sorbitol accumulation in cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
